molecular formula C13H27N3O2 B7986667 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7986667
M. Wt: 257.37 g/mol
InChI Key: SVGVNEVPPUPTGE-LLVKDONJSA-N
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Description

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate reaction conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced derivatives such as secondary amines.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biological processes and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be compared with other piperidine derivatives such as:

    1-(2-Aminoethyl)piperidine: Lacks the carbamic acid ester group, resulting in different reactivity and applications.

    N-Boc-piperidine: Contains a similar tert-butyl ester group but lacks the aminoethyl substituent, leading to different chemical properties.

    Piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carbamic acid ester, affecting its reactivity and use in synthesis.

The uniqueness of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGVNEVPPUPTGE-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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